Belizatinib

Descripción general

Descripción

Ha demostrado potencial en estudios preclínicos por su actividad contra tumores resistentes a los inhibidores de la quinasa del linfoma anaplásico . TSR-011 se dirige tanto a la quinasa del linfoma anaplásico como a las vías de la quinasa relacionada con la tropomiosina, lo que lo convierte en un candidato prometedor para el tratamiento de varios cánceres, particularmente el cáncer de pulmón de células no pequeñas .

In Vivo

Belizatinib has been studied extensively in preclinical models of cancer. In studies involving mouse models of this compound, this compound was found to be highly effective in inhibiting tumor growth and inducing apoptosis. In addition, this compound was found to be effective in inhibiting the growth of NSCLC and GIST tumors in mouse models.

In Vitro

Belizatinib has also been studied extensively in cell culture models of cancer. In cell culture studies, this compound was found to be effective in inhibiting the growth of several types of cancer cells, including this compound, NSCLC, and GIST cells. This compound was also found to be effective in inducing apoptosis in these cancer cell lines.

Mecanismo De Acción

TSR-011 ejerce sus efectos uniéndose e inhibiendo la actividad de la quinasa del linfoma anaplásico y la quinasa relacionada con la tropomiosina. Estas quinasas están involucradas en vías de señalización que regulan la proliferación, supervivencia y diferenciación celular. Al inhibir estas quinasas, TSR-011 interrumpe las vías de señalización, lo que lleva a una reducción del crecimiento tumoral y un aumento de la muerte de las células cancerosas .

Los objetivos moleculares de TSR-011 incluyen los dominios de quinasa de la quinasa del linfoma anaplásico y la quinasa relacionada con la tropomiosina. La inhibición de estos objetivos previene la activación de las vías de señalización descendentes, ejerciendo así sus efectos antitumorales .

Actividad Biológica

Belizatinib has been found to be effective in inhibiting the growth of several types of cancer cells, including this compound, NSCLC, and GIST cells. In addition, this compound has been found to be effective in inducing apoptosis in these cancer cell lines. This compound has also been found to be effective in inhibiting the growth of tumors in mouse models of cancer.

Biochemical and Physiological Effects

This compound has been found to inhibit the activity of the Abl, Src, and Fyn kinases, which are involved in cell proliferation, survival, and migration. In addition, this compound has been found to inhibit the activity of several other proteins, including STAT3, STAT5, and PI3K/AKT, which are involved in cell proliferation, survival, and migration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using belizatinib in laboratory experiments include its high selectivity for the Abl, Src, and Fyn kinases and its low potential for off-target effects. The limitations of using this compound in laboratory experiments include its potential to cause off-target effects and its potential to cause toxicity in certain cell types.

Direcciones Futuras

Future research on belizatinib should focus on its potential to treat other types of cancer, its potential to cause off-target effects, and its potential to cause toxicity in certain cell types. In addition, future research should focus on the development of new and improved synthesis methods for this compound and the development of new and improved formulations of this compound. Furthermore, future research should focus on the development of new and improved assays for the evaluation of this compound’s efficacy and safety. Finally, future research should focus on the development of new and improved methods for the delivery of this compound to cancer cells.

Métodos De Síntesis

Belizatinib was synthesized using a combination of solid-phase and solution-phase synthesis techniques. The solid-phase synthesis involved the use of a resin-bound amine, which was reacted with a bromoalkyl halide and then further reacted with a carboxylic acid to form the desired product. The solution-phase synthesis involved the use of a palladium-catalyzed cross-coupling reaction between a bromoalkyl halide and an arylboronic acid. This reaction was followed by a deprotection step to yield the desired product.

Análisis Bioquímico

Biochemical Properties

In an in-vitro study, reactive metabolites were formed from Belizatinib using rat liver microsomes or human liver microsomes . The major in-vitro metabolic reaction involved hydroxylation of the piperidine moiety .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of anaplastic lymphoma kinase and tropomyosin-related kinases A/B/C . This leads to changes in gene expression and impacts various cellular functions.

Métodos De Preparación

La síntesis de TSR-011 implica múltiples pasos, incluida la preparación de intermedios clave y sus reacciones de acoplamiento posteriores. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que implican la formación de la estructura central, seguida de modificaciones de grupos funcionales para lograr las propiedades farmacológicas deseadas .

Los métodos de producción industrial para TSR-011 probablemente involucrarían síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de técnicas avanzadas como la cromatografía líquida de alto rendimiento para la purificación y caracterización del producto final .

Análisis De Reacciones Químicas

TSR-011 experimenta varias reacciones químicas, que incluyen:

Oxidación: TSR-011 puede oxidarse en condiciones específicas para formar derivados oxidados. Los reactivos comunes para la oxidación incluyen peróxido de hidrógeno y otros agentes oxidantes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio para producir formas reducidas de TSR-011.

Sustitución: TSR-011 puede sufrir reacciones de sustitución en las que los grupos funcionales se reemplazan por otros grupos. Esto se puede lograr utilizando reactivos como halógenos o nucleófilos en condiciones apropiadas.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas deshidroxiladas .

Aplicaciones Científicas De Investigación

Química: TSR-011 sirve como un compuesto modelo para estudiar mecanismos de inhibición dual y el desarrollo de inhibidores multidiana.

Biología: En la investigación biológica, TSR-011 se utiliza para investigar el papel de las vías de la quinasa del linfoma anaplásico y la quinasa relacionada con la tropomiosina en la proliferación y supervivencia de las células cancerosas.

Comparación Con Compuestos Similares

TSR-011 es único en su inhibición dual tanto de la quinasa del linfoma anaplásico como de la quinasa relacionada con la tropomiosina, lo que lo distingue de otros inhibidores que se dirigen solo a una de estas quinasas. Los compuestos similares incluyen:

Crizotinib: Un inhibidor de la quinasa del linfoma anaplásico, MET y ROS1 tirosina quinasas.

Brigatinib: Un inhibidor de la quinasa del linfoma anaplásico con actividad contra varias mutaciones de resistencia.

La capacidad de TSR-011 para dirigirse tanto a las vías de la quinasa del linfoma anaplásico como a la quinasa relacionada con la tropomiosina proporciona un espectro más amplio de actividad y potencial para superar los mecanismos de resistencia en comparación con los inhibidores de un solo objetivo .

Propiedades

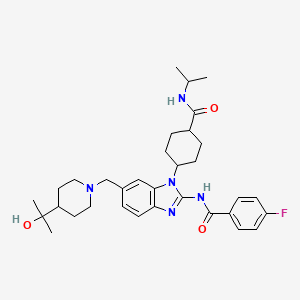

IUPAC Name |

4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44FN5O3/c1-21(2)35-30(40)24-8-12-27(13-9-24)39-29-19-22(20-38-17-15-25(16-18-38)33(3,4)42)5-14-28(29)36-32(39)37-31(41)23-6-10-26(34)11-7-23/h5-7,10-11,14,19,21,24-25,27,42H,8-9,12-13,15-18,20H2,1-4H3,(H,35,40)(H,36,37,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTUJEXAPHIEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1CCC(CC1)N2C3=C(C=CC(=C3)CN4CCC(CC4)C(C)(C)O)N=C2NC(=O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357920-84-3 | |

| Record name | Belizatinib [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357920843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BELIZATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8A6022P3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes Belizatinib potentially advantageous compared to earlier ALK inhibitors like Crizotinib?

A1: this compound is a next-generation ALK inhibitor designed to overcome the limitations of first-generation inhibitors like Crizotinib. Cricitizinib primarily targets the active conformation of ALK (DFG-in state) and is susceptible to resistance arising from mutations in the ATP-binding pocket []. This compound, while not explicitly classified in the provided abstracts, likely acts as a type-II inhibitor. Type-II inhibitors bind to an extended hydrophobic pocket, inducing a DFG-out or DFG-shifted conformation, potentially offering broader coverage against ALK mutations and improved selectivity compared to type-I inhibitors [].

Q2: What strategies are being explored to further enhance the efficacy of ALK inhibitors like this compound?

A2: The provided research highlights Proteolysis-targeting chimeric molecules (PROTACs) as a promising strategy to enhance the efficacy of ALK targeting []. PROTACs are bifunctional molecules consisting of an ALK ligand (like Crizotinib, Ceritinib, Alectinib, This compound, etc.) linked to a degradation tag (e.g., thalidomide derivatives or VHL-1) []. These molecules hijack the cellular protein degradation machinery to specifically degrade ALK, potentially offering advantages over traditional inhibitors.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-cyclopropyl-1-[(4-ethoxy-2,6-difluorophenyl)methyl]-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605934.png)

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B605939.png)

![3-Ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B605940.png)

![4-N-[1-[(4-tert-butylphenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide](/img/structure/B605941.png)

![(2S)-1-(3-Azabicyclo[3.1.0]hex-3-ylcarbonyl)-N-(2-cyclopropylethyl)-2,3,4,5-tetrahydro-2-methyl-4-oxo-1H-1,5-benzodiazepine-7-carboxamide](/img/structure/B605944.png)

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)